Comprehensive Physicochemical Profiling and Analytical Workflows for 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine (CAS 35018-17-8)
Comprehensive Physicochemical Profiling and Analytical Workflows for 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine (CAS 35018-17-8)
Target Audience: Medicinal Chemists, DMPK Scientists, and Analytical Researchers Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the landscape of modern drug discovery, aliphatic diamines serve as critical building blocks, functioning as basic pharmacophores, solubility enhancers, and linker moieties. 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine (CAS 35018-17-8) is a highly specialized diamine characterized by a primary ethylamine chain tethered to a sterically hindered 2,2-dimethylpyrrolidine ring.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will explore the causality between its unique geminal-dimethyl substitution and its thermodynamic behavior, followed by rigorously designed, self-validating analytical protocols for its characterization.
Fundamental Physicochemical & Structural Descriptors
The structural uniqueness of 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine lies in the asymmetric steric bulk around the tertiary nitrogen. This bulk significantly alters the hydration sphere and the basicity of the pyrrolidine core compared to unsubstituted analogs.
Quantitative Data Summary
The following table synthesizes the core physicochemical and mass spectrometric parameters derived from predictive models and structural databases [1][2].
| Parameter | Value | Mechanistic Implication |
| Chemical Name | 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine | Standard IUPAC nomenclature. |
| CAS Registry Number | 35018-17-8 | Unique regulatory identifier [2]. |
| Molecular Formula | C 8 H 18 N 2 | Indicates a highly saturated, aliphatic nature. |
| Molecular Weight | 142.24 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Monoisotopic Mass | 142.147 Da | Critical for high-resolution mass spectrometry (HRMS) targeting. |
| SMILES | CC1(CCCN1CCN)C | Useful for in silico docking and QSAR modeling. |
| Predicted XLogP | 0.4 | Highly hydrophilic; excellent aqueous solubility [1]. |
| Predicted CCS ([M+H]+) | 132.4 Ų | Collision Cross Section; vital for Ion Mobility (IM) validation [1]. |
Structure-Property Relationships (SPR) in Drug Design
The addition of the gem-dimethyl group at the C2 position of the pyrrolidine ring is not merely a structural variation; it is a deliberate design choice in medicinal chemistry that drives specific physicochemical outcomes.
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Metabolic Stability: The steric shielding provided by the two methyl groups restricts the access of Cytochrome P450 (CYP) enzymes to the tertiary amine, significantly reducing the rate of oxidative N-dealkylation.
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Lipophilicity Tuning: While the primary amine ensures high aqueous solubility (XLogP ≈ 0.4), the gem-dimethyl group introduces localized lipophilicity, which can enhance binding affinity in hydrophobic receptor pockets.
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Differential pKa: The steric bulk slightly desolvates the protonated tertiary amine, typically lowering its pKa (~8.5–9.0) compared to the unhindered primary amine tail (~9.5–10.5).
Fig 1: Structure-property relationships mapping the functional moieties to physicochemical outcomes.
Analytical Characterization Workflows
To ensure scientific integrity, the characterization of highly polar aliphatic diamines requires specific analytical techniques. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails due to poor retention and severe peak tailing caused by secondary interactions with residual silanols on C18 columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.
Protocol 1: LC-IM-MS for Collision Cross Section (CCS) Profiling
Ion Mobility-Mass Spectrometry (IM-MS) provides an orthogonal separation dimension based on the molecule's size and shape in the gas phase. The predicted CCS for the [M+H]+ adduct of CAS 35018-17-8 is 132.4 Ų [1].
Causality for Experimental Choices:
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HILIC Column: Retains the highly polar diamine (XLogP 0.4).
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Ammonium Formate Buffer: Ensures consistent ionization and mitigates tailing by masking silanol interactions.
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Polyalanine Calibration: Required to convert drift times into accurate CCS values, ensuring the protocol is self-validating.
Fig 2: LC-IM-MS analytical workflow for the determination of collision cross-section (CCS) values.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine standard [3] in 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL.
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System Suitability (Self-Validation): Inject a blank (solvent only) to rule out carryover. Inject a polyalanine standard mixture to calibrate the drift tube. The R² of the calibration curve must be >0.99.
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Chromatography: Use a Waters BEH Amide column (2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
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Mobile Phase B: 100% Acetonitrile.
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Gradient: Start at 90% B, drop to 50% B over 5 minutes.
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Ion Mobility & MS Detection: Operate the Drift Tube Ion Mobility Spectrometer (DTIMS) in positive electrospray ionization (ESI+) mode. Extract the chromatogram for m/z 143.154 ([M+H]+).
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Data Processing: Calculate the experimental CCS using the calibrated drift time and compare it against the predicted value of 132.4 Ų [1].
Protocol 2: Potentiometric Titration for pKa Determination
Because aliphatic amines lack a UV chromophore, UV-metric pKa determination is ineffective. Potentiometric titration is the gold standard for this class.
Causality for Experimental Choices:
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Nitrogen Purging: Aliphatic diamines rapidly absorb atmospheric CO 2 to form carbamates, which skews the titration curve. Purging the system with N 2 prevents this artifact.
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Ionic Strength Control: Using 0.15 M KCl mimics physiological ionic strength, providing biologically relevant pKa values.
Step-by-Step Methodology:
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Titrant Standardization: Standardize 0.1 M HCl and 0.1 M KOH using primary standards (e.g., KHP for KOH).
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Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution.
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System Purge (Self-Validation): Seal the titration vessel and purge continuously with high-purity Nitrogen gas for 10 minutes prior to and during the titration to exclude CO 2 .
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Titration: Lower the pH to ~2.0 using 0.1 M HCl to fully protonate both nitrogen atoms.
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Data Acquisition: Titrate with 0.1 M KOH in 0.02 mL increments up to pH 12.0. Record the pH after each addition once the electrode reading stabilizes (drift < 0.001 pH/min).
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Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the equivalence points. The half-equivalence points correspond to the pKa of the tertiary pyrrolidine nitrogen and the primary ethylamine nitrogen.
Conclusion
2-(2,2-Dimethylpyrrolidin-1-yl)ethanamine (CAS 35018-17-8) is a sophisticated building block that leverages steric hindrance to modulate metabolic stability and basicity. By employing targeted analytical techniques like HILIC-IM-MS and N 2 -purged potentiometry, researchers can accurately profile its thermodynamic and spatial characteristics, ensuring robust integration into drug discovery pipelines.
References
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PubChemLite (Université du Luxembourg) . 35018-17-8 (C8H18N2) - Predicted Collision Cross Section and XLogP Data. Retrieved March 20, 2026. [Link]
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NextSDS Chemical Substance Information . 2-(2,2-dimethylpyrrolidin-1-yl)ethan-1-amine - CAS 35018-17-8 Identifiers. Retrieved March 20, 2026. [Link]
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AccelaChem Product Catalog . 2,2-Dimethylpyrrolidine-1-ethanamine (SY208274). Retrieved March 20, 2026. [Link]



